molecular formula C12H14N2O B2884632 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 733795-38-5

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B2884632
M. Wt: 202.257
InChI Key: HYJKWZAGPAFYIP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Tautomerism and Structural Analysis

The compound, as part of the NH-pyrazole family, has been studied for its tautomerism and structural properties. NH-pyrazoles like 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one exhibit unique tautomerism, where compounds with a phenol residue can form complex hydrogen bond patterns, stabilizing specific tautomeric forms. This phenomenon is significant in understanding molecular structures and interactions in various chemical and biological systems (Cornago et al., 2009).

Fluorescent Properties

A series of 1,3,5-triaryl-2-pyrazolines, related to 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, has been synthesized and found to exhibit fluorescence properties. These compounds, especially when bearing homologous alkoxy groups, demonstrate blue-region fluorescence under ultraviolet radiation. This finding is pivotal for applications in optical materials and sensors, where fluorescent properties are leveraged for detection and signaling mechanisms (Hasan et al., 2011).

Antimicrobial and Anticancer Agents

New derivatives of pyrazole, incorporating 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one structure, have been synthesized with potential antimicrobial and anticancer activities. These compounds have been evaluated in vitro for their effectiveness against various microbial strains and cancer cell lines, showing promising results as therapeutic agents (Hafez et al., 2016).

Electrochemical Synthesis and Applications

The electrochemically catalyzed N-N coupling and ring cleavage reactions of 1H-pyrazoles, including 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, lead to the synthesis of new heterocyclic compounds. This method demonstrates an efficient pathway for creating novel compounds with potential applications in pharmaceuticals and material sciences (Zandi et al., 2021).

Dyeing Properties and Applications

1,3,5-Triaryl-2-pyrazolines, structurally related to 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, have been synthesized and their dyeing properties explored. These compounds, particularly azo and bisazo dyes derived from pyrazolones, show significant potential in textile dyeing, offering a spectrum of colors and fastness properties. Such studies contribute to the development of new dyes with enhanced performance and environmental compatibility (Bagdatli & Ocal, 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-4-5-9(2)11(6-8)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJKWZAGPAFYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

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